molecular formula C8H10ClNO3 B2839610 Methyl (2R)-2-hydroxy-2-pyridin-3-ylacetate;hydrochloride CAS No. 2411178-27-1

Methyl (2R)-2-hydroxy-2-pyridin-3-ylacetate;hydrochloride

Cat. No. B2839610
CAS RN: 2411178-27-1
M. Wt: 203.62
InChI Key: LFLUTXLJWJEMOQ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties include reactivity, flammability, and types of reactions the compound can undergo .

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on synthesizing pyrazole derivatives and pyridine compounds, providing insights into their molecular structures and stability. For instance, Shen et al. (2012) synthesized two new pyrazole derivatives of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and investigated their molecular structures through X-ray diffraction and density-functional-theory (DFT) calculations, revealing insights into their stability and tautomeric forms (Shen et al., 2012). Similarly, Morgentin et al. (2009) developed an efficient methodology for accessing 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores, paving the way for the large-scale synthesis of these compounds and their heterocyclic analogues (Morgentin et al., 2009).

Pharmacological Applications

Some compounds structurally related to "Methyl (2R)-2-hydroxy-2-pyridin-3-ylacetate;hydrochloride" have been studied for their pharmacological properties. For example, Grimwood et al. (2011) characterized a novel κ-opioid receptor antagonist, highlighting its selectivity and potential for treating depression and addiction disorders (Grimwood et al., 2011).

Chemical Properties and Reactions

The chemical properties and reactions of pyridine derivatives have also been explored. Sugiyama et al. (1981) studied the photo-methylation and -methoxylation of methyl 2-pyridinecarboxylate in methanol, revealing insights into the reaction mechanisms and the influence of added acids (Sugiyama et al., 1981). Additionally, Gryaznov and Letsinger (1992) researched the selective O-phosphitilation with nucleoside phosphoramidite reagents, demonstrating the use of pyridine hydrochloride in synthetic chemistry for achieving high selectivity (Gryaznov & Letsinger, 1992).

Corrosion Inhibition

The pyridine structure has been utilized in the development of corrosion inhibitors. Murmu et al. (2019) synthesized Schiff bases from pyridine-2-yl derivatives, showing their efficacy as corrosion inhibitors for mild steel in acidic medium, which is crucial for protecting industrial materials (Murmu et al., 2019).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It describes how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Safety and hazard information typically includes toxicity data, handling precautions, personal protective equipment recommendations, and disposal guidelines .

properties

IUPAC Name

methyl (2R)-2-hydroxy-2-pyridin-3-ylacetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c1-12-8(11)7(10)6-3-2-4-9-5-6;/h2-5,7,10H,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXYZSLQVBLPED-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CN=CC=C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1=CN=CC=C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.